1194961-19-7 (Free base)

Description

Contextualization as a Selective Spleen Tyrosine Kinase (Syk) Inhibitor

The chemical compound 1194961-19-7 (Free base), also known by other identifiers such as PRT060318 and PRT318, is a small molecule designed to specifically target and inhibit the activity of Spleen Tyrosine Kinase (Syk). ushelf.comcaymanchem.comselleck.co.jp It exhibits high potency, with a reported IC50 of 4 nM, indicating that a very low concentration of the compound is needed to inhibit 50% of the Syk enzyme's activity in a laboratory setting. ushelf.combiomol.comglpbio.comselleckchem.com

A key characteristic of this compound is its selectivity. In a broad kinase panel screening of 270 different kinases, at a concentration of 50 nM, it inhibited 92% of Syk activity while over 70% of the activity of other kinases remained unaffected. ushelf.comcaymanchem.combiomol.comlookchem.com This level of selectivity is crucial for its use as a research tool, as it allows scientists to probe the specific roles of Syk with minimal off-target effects. The high purity of the compound, often greater than 98%, further ensures the reliability of experimental outcomes. ushelf.combiomol.com

| Parameter | Value | Reference |

|---|---|---|

| Target Kinase | Spleen Tyrosine Kinase (Syk) | ushelf.comcaymanchem.combiomol.comlookchem.com |

| IC50 | 4 nM | ushelf.combiomol.comglpbio.comselleckchem.com |

| Selectivity (at 50 nM) | 92% inhibition of Syk | ushelf.comcaymanchem.combiomol.comlookchem.com |

| Off-target Kinase Activity (at 50 nM) | >70% activity retained for other kinases | ushelf.comcaymanchem.combiomol.comlookchem.com |

Rationale for Research on Syk Kinase Modulation by 1194961-19-7 (Free Base)

The critical and diverse roles of Syk in both normal physiology and various pathologies provide a strong rationale for the development and use of selective inhibitors like 1194961-19-7 (Free base). The ability to specifically modulate Syk activity allows researchers to:

Elucidate the precise functions of Syk in different cell types and signaling pathways. By observing the effects of inhibiting Syk with a selective compound, scientists can deduce its specific contributions to complex biological processes.

Investigate the therapeutic potential of Syk inhibition for a range of diseases. Given Syk's involvement in autoimmune diseases, inflammatory conditions, and certain cancers, selective inhibitors are invaluable tools for preclinical studies to validate Syk as a therapeutic target. tandfonline.comnih.govplos.org For example, research has shown that 1194961-19-7 can induce apoptosis in chronic lymphocytic leukemia (CLL) B cells and inhibit their migration. caymanchem.comlookchem.com It has also been studied for its potential in preventing thrombosis. ushelf.combiomol.com

Develop more targeted therapies. The high selectivity of compounds like 1194961-19-7 (Free base) for Syk over other kinases is a desirable characteristic for potential therapeutic agents, as it may minimize off-target side effects. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

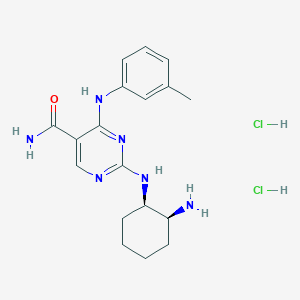

Molecular Formula |

C18H26Cl2N6O |

|---|---|

Molecular Weight |

413.3 g/mol |

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1 |

InChI Key |

AXHMCRALBQMFHA-FZMMWMHASA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1194961 19 7 Free Base

Advanced Synthetic Routes for 1194961-19-7 (Free Base)

The synthesis of 1194961-19-7, a complex molecule with specific stereochemical requirements, can be significantly enhanced through the adoption of advanced synthetic methodologies. These approaches offer improvements in efficiency, scalability, stereocontrol, and environmental impact over traditional batch syntheses.

Exploration of Novel Synthesis Techniques

While a definitive multi-step synthesis has been established for PRT-060318, the exploration of novel techniques can offer significant improvements. One area of potential advancement lies in the key bond-forming reactions that construct the 2,4-diaminopyrimidine-5-carboxamide core. Modern catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions, could be employed for the sequential introduction of the m-tolylamino and the (1R,2S)-2-aminocyclohexylamino moieties onto a pre-functionalized pyrimidine (B1678525) ring. The use of highly active and selective catalysts can lead to milder reaction conditions, broader functional group tolerance, and higher yields compared to classical methods.

Chiral Synthesis and Stereochemical Considerations

Asymmetric synthesis of the diamine moiety can be achieved through several routes. One approach involves the diastereoselective or enantioselective reduction of a corresponding cyclic imine or the asymmetric amination of a cyclohexene derivative. The use of chiral catalysts or auxiliaries in these transformations is paramount to achieving high enantiomeric excess. For instance, sequential palladium and rhodium catalysis has been demonstrated for the asymmetric synthesis of diamine derivatives, a strategy that could be adapted for the synthesis of the (1R,2S)-2-aminocyclohexylamine precursor. nih.gov

An alternative strategy is the resolution of a racemic mixture of the diamine or a suitable precursor. While effective, this method inherently results in a 50% loss of material unless a racemization and recycling protocol is implemented. Given the importance of atom economy in modern synthesis, the development of a direct asymmetric synthesis is highly desirable.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pharmaceutical compounds like 1194961-19-7 is of increasing importance. yale.edu These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. nih.gov

For the synthesis of pyrimidine derivatives, several green approaches have been reported. These include the use of greener solvents such as water or ionic liquids, and the development of solvent-free reaction conditions. jmaterenvironsci.comresearchgate.net Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. rasayanjournal.co.in The use of heterogeneous catalysts that can be easily recovered and recycled would further enhance the green credentials of the synthesis. scielo.br

In the context of 1194961-19-7 synthesis, a green chemistry approach would involve:

Atom Economy: Designing the synthetic route to maximize the incorporation of all starting materials into the final product.

Safer Solvents: Replacing hazardous solvents with more benign alternatives.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

Renewable Feedstocks: Investigating the potential use of starting materials derived from renewable resources.

Table 1: Principles of Green Chemistry

| Principle | Description |

|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of active pharmaceutical ingredients (APIs). mdpi.com Performing reactions in a continuous flow system offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process optimization. vapourtec.commdpi.com

The synthesis of 1194961-19-7 could be adapted to a flow process. For example, the individual steps of the synthesis could be performed in sequential flow reactors, with in-line purification to remove impurities and byproducts. africacommons.net This "telescoped" synthesis would eliminate the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. Given the potential for exothermic reactions or the use of hazardous reagents in the synthesis, a flow chemistry approach would offer significant safety benefits, particularly at a larger scale. The synthesis of bioactive heterocycles, including pyrimidines, has been successfully demonstrated using flow chemistry, highlighting the feasibility of this approach for 1194961-19-7. bohrium.com

Combinatorial Chemistry Approaches for 1194961-19-7 (Free Base) Analog Development

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, or "libraries," for biological screening. nih.gov This approach is particularly valuable for lead optimization and exploring the structure-activity relationships (SAR) of a target compound like 1194961-19-7.

Design and Synthesis of Diverse Compound Libraries

The design of a combinatorial library based on the 1194961-19-7 scaffold would involve the systematic variation of different parts of the molecule. The 2,4-diaminopyrimidine-5-carboxamide core provides a robust scaffold from which to build a diverse library.

Key points of diversification could include:

The m-tolyl group: A wide variety of substituted anilines could be used in place of m-toluidine to explore the effects of different substituents on the phenyl ring.

The cyclohexylamino group: Analogs with different cyclic or acyclic amines could be synthesized to probe the requirements of the binding pocket.

The 5-carboxamide group: The amide functionality could be replaced with other groups, or the amide nitrogen could be substituted with different alkyl or aryl groups.

The synthesis of such a library could be performed using solid-phase synthesis, where the pyrimidine core is attached to a solid support, and the various building blocks are added in a stepwise fashion. The "split-and-pool" method is a common strategy in solid-phase combinatorial synthesis that allows for the rapid generation of a large and diverse library of compounds. rsc.orgnih.gov

The design of such libraries for Syk inhibitors would be guided by computational modeling and an understanding of the key interactions between the inhibitor and the enzyme's active site. nih.govresearchgate.netacs.org The goal is to generate a library of compounds with a high degree of structural diversity while maintaining the key pharmacophoric features required for Syk inhibition.

Table 2: Compound Names Mentioned

| CAS Number | Common Name / Identifier | Chemical Name |

|---|---|---|

| 1194961-19-7 | PRT-060318 (Free base) | 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide |

High-Throughput Synthesis Strategies for Structural Variation

High-throughput synthesis (HTS) is a crucial methodology in drug discovery for rapidly generating large libraries of structurally related compounds to explore structure-activity relationships (SAR). For a lead compound like 1194961-19-7, HTS strategies would focus on creating variations of its core structure to optimize potency, selectivity, and pharmacokinetic properties. Traditional kinase inhibitor discovery can be a low-throughput process; high-throughput profiling of compound libraries against a panel of kinases offers a more efficient alternative for identifying novel and selective inhibitors. nih.goveurekaselect.com

Parallel synthesis is a common HTS approach where multiple reactions are run simultaneously in arrays of reactors, such as 96-well plates. For the phthalazinone scaffold present in related structures, this could involve reacting a common precursor with a diverse set of building blocks. For instance, the synthesis of phthalazinone derivatives can be achieved by reacting a key intermediate with various amines, aldehydes, or alkylating agents to introduce structural diversity at specific points on the molecule. ekb.egnih.gov The use of automated liquid handlers and purification systems allows for the efficient production and isolation of hundreds of unique analogs.

Another powerful HTS technique is diversity-oriented synthesis, which aims to create a library of structurally complex and diverse molecules from a common starting material. For a molecule like 1194961-19-7, this could involve multi-component reactions where three or more reactants combine in a single step to form the product, maximizing molecular complexity in a time-efficient manner. Click chemistry, known for its high efficiency and reliability, is another strategy that can be employed to rapidly link different molecular fragments, facilitating the construction of a diverse inhibitor library. researchgate.net

These HTS approaches enable the systematic exploration of chemical space around the 1194961-19-7 scaffold. By varying substituents on the aromatic rings, modifying linker regions, or introducing different functional groups, chemists can generate a comprehensive library of analogs for biological screening.

Table 1: Illustrative Parallel Synthesis Scheme for Analogs of 1194961-19-7 This table is a hypothetical representation of how a library could be generated and does not represent actual synthesized compounds.

| Well ID | Precursor A (Phthalazinone Core) | Reactant B (Amine) | Reactant C (Aryl Halide) | Expected Variation |

| A1 | Core-1 | Amine-1 | Aryl-1 | Base structure |

| A2 | Core-1 | Amine-2 | Aryl-1 | Variation in amine substituent |

| A3 | Core-1 | Amine-3 | Aryl-1 | Variation in amine substituent |

| B1 | Core-1 | Amine-1 | Aryl-2 | Variation in aryl substituent |

| B2 | Core-1 | Amine-2 | Aryl-2 | Variation in both substituents |

| B3 | Core-1 | Amine-3 | Aryl-2 | Variation in both substituents |

Purification and Analytical Characterization Techniques for Research Materials

The purification and characterization of research materials like 1194961-19-7 are essential to ensure the identity, purity, and quality of the compound used in biological assays and further studies. chromatographyonline.com Inaccurate characterization can lead to unreliable and irreproducible research findings.

Purification Techniques

After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, by-products, and residual solvents. Several techniques are employed to isolate and purify the target molecule.

Crystallization: This is a highly effective method for purifying solid compounds. tayanasolutions.com The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly. tayanasolutions.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solvent (mother liquor). tayanasolutions.com Sometimes, a mixed-solvent system is used where an "anti-solvent" is added to induce crystallization. tayanasolutions.comregistech.com

Chromatography: This is a cornerstone of purification in pharmaceutical research. tayanasolutions.comseppure.com

Flash Chromatography: Often used as an initial purification step for larger quantities, this technique uses a column of solid stationary phase (like silica gel) and a solvent (mobile phase) pushed through under pressure to separate components based on their differing affinities for the two phases. zeochem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification (preparative HPLC) and analysis. zeochem.commoravek.com It is considered a gold standard for assessing purity due to its precision and ability to separate complex mixtures. moravek.comalwsci.com Reverse-phase HPLC is particularly common for purifying polar organic molecules.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. kdpharmagroup.com It is well-suited for separating complex mixtures and is considered a "green" technology due to reduced solvent usage. kdpharmagroup.com

Analytical Characterization

Once purified, the compound must be rigorously characterized to confirm its structure and assess its purity. A combination of analytical methods is typically used. chromatographyonline.comeurofins.com

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions to determine the exact molecular weight of a compound. currenta.demdpi.com High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence by measuring mass with great accuracy. currenta.de When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the analysis and identification of components within a mixture. rqmplus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. ucdavis.eduproquest.com It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to determine the precise connectivity and stereochemistry of atoms, confirming that the correct structure has been synthesized. shu.edu

Purity Analysis by HPLC: Analytical HPLC, typically coupled with a UV detector, is the standard method for determining the purity of a drug substance. mastelf.comchemass.si The sample is run through an HPLC column, and the detector response is plotted over time, creating a chromatogram. The area of the peak corresponding to the main compound relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. alwsci.com For regulatory purposes, a purity of >95% is often required for compounds advancing to in vivo studies. chromatographyonline.com

Table 2: Summary of Analytical Techniques for Compound Characterization

| Technique | Purpose | Information Provided | Typical Specification for Research Grade |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming its elemental composition. currenta.de | Measured mass matches the calculated theoretical mass within a narrow tolerance (e.g., ± 5 ppm for HRMS). |

| NMR Spectroscopy | Structural Elucidation | Determines the chemical structure, including atom connectivity and stereochemistry. ucdavis.edu | The observed spectral data (chemical shifts, coupling constants) are consistent with the proposed structure. |

| HPLC | Purity Assessment | Separates the main compound from impurities and quantifies their relative amounts. moravek.com | Purity ≥ 95%, often ≥ 98% for advanced studies. |

| Elemental Analysis (CHN) | Elemental Composition | Measures the percentage of Carbon, Hydrogen, and Nitrogen in the compound. | Experimental percentages are within ±0.4% of the theoretical values calculated from the molecular formula. eurofins.com |

Molecular and Cellular Pharmacology of 1194961 19 7 Free Base

Enzymatic Inhibition Studies of Spleen Tyrosine Kinase by 1194961-19-7 (Free Base)

The potency of 1194961-19-7 (Free base) as an inhibitor of Spleen Tyrosine Kinase has been quantified through enzymatic assays, which determined its half-maximal inhibitory concentration (IC50). Multiple independent studies have established that this compound is a highly potent inhibitor of purified Syk kinase, consistently demonstrating an IC50 value in the low nanomolar range. Research findings have reported the IC50 of PRT060318 to be 4 nM. ashpublications.orgdcchemicals.comselleckchem.com Another study cited an IC50 of 3 nM for PRT318. nih.gov This potent inhibitory activity underscores the compound's strong affinity for the Syk enzyme. While the IC50 values are well-documented, detailed kinetic parameters beyond this measurement are not extensively described in the available literature.

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 4 nM | ashpublications.orgdcchemicals.comselleckchem.com |

| IC50 | 3 nM | nih.gov |

The mechanism by which 1194961-19-7 (Free base) inhibits Syk has been identified as ATP-competitive. ashpublications.orgmdpi.com This classification indicates that the compound directly competes with adenosine triphosphate (ATP), the natural substrate for kinases, for binding to the enzyme's active site. ashpublications.orgmdpi.com As an ATP-competitive inhibitor, PRT060318 occupies the ATP-binding pocket of the Syk kinase. This occupation physically obstructs the binding of ATP, which is an essential step for the phosphotransfer reaction. By preventing ATP from binding, the inhibitor effectively blocks the catalytic activity of Syk, thereby inhibiting the phosphorylation of its downstream substrates. ashpublications.org

A key aspect of the pharmacological characterization of 1194961-19-7 (Free base) is its selectivity for Syk over other protein kinases. Kinase selectivity profiling is crucial for minimizing off-target effects and understanding the specific biological consequences of inhibiting the primary target. In a comprehensive kinase panel screening, the selectivity of PRT060318 was demonstrated to be remarkably high. ashpublications.orgnih.gov At a concentration of 50 nM, which is significantly higher than its IC50 for Syk, PRT060318 inhibited 92% of Syk activity. ashpublications.org In contrast, within a large panel of 270 other kinases, the vast majority retained over 70% of their activity at the same concentration, highlighting the compound's profound specificity for Syk. ashpublications.org

| Kinase Target | Effect at 50 nM Concentration | Reference |

|---|---|---|

| Spleen Tyrosine Kinase (Syk) | 92% inhibition of activity | ashpublications.org |

| Panel of 270 other kinases | >70% of activity retained | ashpublications.org |

Molecular Target Validation and Identification of Off-Targets

The investigation into potential secondary molecular interactions, or off-targets, for 1194961-19-7 (Free base) has been primarily informed by large-scale kinase selectivity profiling. ashpublications.orgnih.gov The results from these screens indicate a very low propensity for significant off-target engagement at concentrations effective for Syk inhibition. The finding that most of the 270 kinases tested retained more than 70% of their activity in the presence of 50 nM PRT060318 suggests minimal secondary molecular interactions within the kinome under these conditions. ashpublications.org While this does not entirely exclude the possibility of weaker interactions with other kinases or non-kinase proteins at higher concentrations, it establishes that at a functional concentration for its primary target, the compound is highly specific.

Cellular Signaling Pathway Modulation by 1194961-19-7 (Free Base)

As a targeted Syk inhibitor, 1194961-19-7 (Free base) profoundly impacts intracellular signaling cascades that are dependent on Syk activity. Its effects are most pronounced in pathways initiated by immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).

Impact on B-cell Receptor (BCR) Signaling Cascade

The B-cell receptor (BCR) signaling pathway is fundamentally dependent on Syk for signal propagation. Following antigen binding and receptor aggregation, Syk is recruited to the phosphorylated ITAMs of the BCR complex, leading to its activation and the initiation of a downstream signaling cascade.

The compound 1194961-19-7 (Free base) effectively disrupts this process. Research has demonstrated that it antagonizes the survival of Chronic Lymphocytic Leukemia (CLL) cells following BCR activation. medchemexpress.comtargetmol.com Furthermore, it inhibits the BCR-dependent secretion of key chemokines, such as CCL3 and CCL4, by CLL cells. medchemexpress.com This inhibition is achieved by blocking the phosphorylation of Syk, a critical activation step that occurs after BCR engagement. medchemexpress.comselleckchem.com

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, of which Extracellular Signal-Regulated Kinase (ERK) is a key component, is a significant downstream effector of Syk activation. The compound 1194961-19-7 (Free base) has been shown to directly inhibit the phosphorylation of ERK after BCR stimulation. medchemexpress.comtargetmol.comselleckchem.com

A detailed kinetic analysis of the Glycoprotein VI (GPVI) signaling pathway in human platelets, which also relies on Syk, provided further insight. In this study, inhibition of Syk with 1194961-19-7 (Free base) abolished the phosphorylation of the downstream kinases MEK1/2 and Erk1/2, which are the immediate upstream activators of ERK. nih.gov This demonstrates that the compound effectively severs the link between Syk activation and the MAPK/ERK signaling module.

Modulation of ITAM Receptor Complex Signaling (e.g., GPVI/FcRγ)

Syk is a central signaling molecule for a variety of receptors that possess ITAMs. nih.gov These receptors, including the platelet collagen receptor GPVI/FcRγ and the Fc gamma receptor IIa (FcγRIIA), initiate tyrosine kinase-based signaling pathways upon cross-linking. nih.gov The compound 1194961-19-7 (Free base) is a potent modulator of these pathways.

Studies have consistently shown that it inhibits platelet activation mediated through the GPVI/FcRγ ITAM receptor complex. nih.govtargetmol.comselleckchem.com In functional assays, 1194961-19-7 (Free base) completely abolishes platelet aggregation and secretion induced by GPVI-specific agonists like collagen-related peptide (CRP) and convulxin. nih.govmdpi.com This inhibitory effect is specific to ITAM-mediated pathways, as the compound does not prevent platelet activation by G-protein coupled receptors for ADP or thrombin. nih.govtargetmol.com The comprehensive inhibition of downstream phosphorylation events following GPVI stimulation confirms the compound's critical role in modulating ITAM receptor signaling. nih.gov

Analysis of Downstream Signaling Pathways (e.g., NF-κB, MAPK)

The inhibitory action of 1194961-19-7 (Free base) on Syk has significant consequences for major downstream signaling pathways that regulate inflammation, immune responses, and cell survival, notably the MAPK and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway : As detailed previously, 1194961-19-7 (Free base) effectively blocks the MAPK pathway by preventing the phosphorylation of key components like MEK1/2 and Erk1/2. nih.gov Studies also indicate that phosphorylation of the p38 MAPK, another branch of the pathway, is abolished upon Syk inhibition by this compound. nih.gov

NF-κB Pathway : Syk activation is a prerequisite for the activation of the NF-κB transcription factor in immune receptor signaling. uniprot.org Syk phosphorylates and activates downstream effectors like BLNK and Phospholipase C gamma 1 (PLCG1), leading to the activation of Protein Kinase C (PKC), which is essential for the NF-κB signaling cascade. uniprot.org By inhibiting Syk, 1194961-19-7 (Free base) blocks these critical upstream events, thereby preventing the activation of NF-κB.

| Signaling Pathway | Key Mediator | Effect of 1194961-19-7 (Free Base) | Reference |

|---|---|---|---|

| BCR Signaling | Syk, CCL3, CCL4 | Inhibition of Syk phosphorylation and chemokine secretion | medchemexpress.com |

| MAPK/ERK Pathway | MEK1/2, Erk1/2 | Inhibition of phosphorylation | nih.gov |

| ITAM Receptor (GPVI) | Syk, Platelet Aggregation | Inhibition of platelet activation and aggregation | nih.govmdpi.com |

| MAPK/p38 Pathway | p38 | Inhibition of phosphorylation | nih.gov |

| NF-κB Pathway | Syk, BLNK, PLCγ1 | Inferred inhibition due to blockage of upstream Syk activity | uniprot.org |

Protein-Protein Interaction (PPI) Studies Involving 1194961-19-7 (Free Base)

Understanding the direct physical interactions of a compound with its target and associated proteins is crucial for elucidating its mechanism of action and specificity.

Direct Interaction Analysis with Target and Associated Proteins

The primary molecular target of 1194961-19-7 (Free base) is the Syk protein kinase. Studies confirm a direct and potent interaction.

Direct Interaction with Syk : The compound is an ATP-competitive inhibitor of Syk, indicating that it directly binds within the enzyme's catalytic kinase domain. mdpi.com It exhibits high potency against purified Syk kinase, with a 50% inhibitory concentration (IC50) of 4 nM. medchemexpress.comnih.govselleckchem.com

Specificity of Interaction : The interaction is highly specific. A broad kinase profiling analysis revealed that at a concentration more than tenfold higher than its IC50 for Syk (50 nM), 1194961-19-7 (Free base) inhibited Syk activity by 92%, while the majority of other tested kinases retained over 70% of their activity. medchemexpress.comnih.gov This high degree of selectivity underscores the specific nature of the protein-compound interaction.

Modulation of Interactions with Associated Proteins : Syk functions as a key node in a larger signaling complex, or "signalosome." It interacts with upstream receptors via its SH2 domains binding to phosphorylated ITAMs and with downstream substrates like BLNK, VAV1, PLCγ1, and PI3-Kinase. uniprot.orgpurdue.edu By binding to and inhibiting the kinase domain of Syk, 1194961-19-7 (Free base) prevents the phosphorylation-dependent recruitment and activation of these downstream effectors. For instance, the inhibition of Syk prevents the phosphorylation of PLCγ2, thereby disrupting the functional Syk-PLCγ2 interaction and halting the signal cascade. nih.gov Therefore, while the compound directly binds to Syk, its pharmacological effect is to modulate the entire network of protein-protein interactions that are dependent on Syk's catalytic function.

| Kinase Target | Parameter | Value | Reference |

|---|---|---|---|

| Syk | IC50 | 4 nM | medchemexpress.comnih.govselleckchem.com |

| Syk | % Inhibition at 50 nM | 92% | nih.gov |

| Other Kinases (Panel) | % Activity Remaining at 50 nM | >70% | nih.gov |

Network-Based Prediction of Protein Interactions in Response to Compound

Understanding the broader impact of a compound on cellular protein networks is crucial for elucidating its full mechanism of action and potential off-target effects. While purely computational network-based predictions for AZD5153 are not extensively detailed in the public domain, experimental approaches such as chemoproteomics provide significant insights into the protein interaction landscape following treatment with the compound.

A chemoproteomic analysis of AZD5153, alongside other BET inhibitors like JQ1 and I-BET151, was conducted in a human B cell line to identify proteins that associate with a recombinant N-terminal fragment of BRD4. biorxiv.org This study revealed a substantial number of ubiquitin-modified proteins interacting with the BRD4 fragment in the presence of these inhibitors. The identified proteins are known to be involved in transcriptional and epigenetic regulation and are part of key cellular complexes. biorxiv.org

The study highlighted a common set of proteins that respond to both JQ1 and AZD5153, suggesting a shared impact on the BRD4 interactome. biorxiv.org This experimentally derived network of interacting proteins points towards a complex molecular signature that affects BRD4 function and the cellular response to BET inhibition. The findings suggest that the effects of AZD5153 extend beyond simple BRD4 displacement and involve alterations to the ubiquitin-proteasome system, which in turn modifies the BRD4 interactome. biorxiv.org This provides a foundation for understanding the network-level response to AZD5153, indicating that its mechanism involves a complex interplay with proteins that regulate chromatin structure and transcription. biorxiv.org

Table 1: Protein Categories Identified in Chemoproteomic Analysis in Response to BET Inhibition

| Protein Category | Function |

|---|---|

| Acetylated Histones | Chromatin components and targets of BRD4 binding |

| MED Complex Proteins | Part of the Mediator complex involved in transcription |

| BAF Complex Proteins | Components of the SWI/SNF chromatin remodeling complex |

| RNA pol II Transcription Complexes | Machinery for gene transcription |

| Chromatin-Associated Complexes | Proteins involved in maintaining chromatin structure and function |

Ligand Binding and Functional Assay Development for Mechanistic Insights

A variety of ligand binding and functional assays have been instrumental in characterizing the molecular and cellular pharmacology of AZD5153 and providing mechanistic insights into its action.

Ligand Binding Assays:

To quantify the direct interaction of AZD5153 with its primary target, a BRD4 Fluorescence Polarization Assay was utilized. This assay determined a high-potency binding, with a Ki value of 5 nM. chemicalprobes.org The bivalent nature of AZD5153 results in a significantly enhanced potency for the full-length BRD4 protein compared to its individual bromodomains. For instance, the IC50 value for displacing full-length BRD4 is 5.0 nM, whereas for the BD1 domain alone, it is 1.6 µM. medchemexpress.com Furthermore, selectivity has been assessed using the Bromoscan panel , which tested AZD5153 against 32 other bromodomains. This demonstrated a high selectivity for the BET family of proteins. chemicalprobes.org

Functional Assays for Mechanistic Insights:

A suite of cell-based functional assays has been employed to understand the downstream consequences of AZD5153's binding to BRD4.

Cell Viability and Proliferation Assays: The CellTiter-Glo Luminescent Cell Viability Assay has been widely used to determine the half-maximal inhibitory concentration (IC50) of AZD5153 across various cancer cell lines. nih.gov For example, in hepatocellular carcinoma (HCC) cell lines, IC50 values were determined to be in the micromolar range. nih.govresearchgate.net

Clonogenic Survival Assays: These assays have demonstrated the ability of AZD5153 to inhibit the long-term proliferative capacity of cancer cells. nih.gov

Apoptosis Assays: To confirm that the inhibition of cell growth is due to the induction of programmed cell death, assays such as Annexin V-PI staining and measurement of caspase-3 activation have been used. nih.govmedchemexpress.com These have shown a significant increase in the apoptotic cell population following treatment with AZD5153. nih.gov

Chromatin Immunoprecipitation Sequencing (ChIP-seq): This powerful technique has been used to map the genome-wide occupancy of BRD4 and its disruption by AZD5153. Studies have shown that AZD5153 treatment leads to a dramatic decrease in BRD4 binding to promoters, gene bodies, and super-enhancers. nih.govresearchgate.net

RNA Sequencing (RNA-seq): To understand the transcriptional consequences of BRD4 inhibition, RNA-seq has been performed on cells treated with AZD5153. These analyses revealed the downregulation of numerous BRD4 target genes involved in critical cellular processes like DNA replication, cell proliferation, and anti-apoptosis, including the well-known oncogene c-MYC. nih.govmedchemexpress.com

Together, these assays have been crucial in developing a mechanistic understanding of how AZD5153 exerts its anti-cancer effects, from direct target engagement to downstream cellular responses.

Table 2: Summary of Assays Used for Mechanistic Characterization of AZD5153

| Assay Type | Purpose | Key Findings |

|---|---|---|

| BRD4 Fluorescence Polarization Assay | Quantify binding affinity to BRD4 | High potency with a Ki of 5 nM |

| Bromoscan Panel | Assess selectivity against other bromodomains | High selectivity for the BET protein family |

| CellTiter-Glo Assay | Determine IC50 values for cell viability | Potent inhibition of various cancer cell lines |

| Clonogenic Survival Assay | Measure long-term impact on cell proliferation | Inhibition of colony formation in cancer cells |

| Annexin V-PI Staining / Caspase-3 Activation | Detect and quantify apoptosis | Induction of programmed cell death |

| ChIP-seq | Map genome-wide BRD4 occupancy | Disruption of BRD4 binding to chromatin |

| RNA-seq | Analyze global gene expression changes | Downregulation of key oncogenic transcriptional programs |

Structure Activity Relationship Sar and Computational Drug Design for 1194961 19 7 Free Base

Comprehensive Structure-Activity Relationship (SAR) Investigations

The journey to identify highly potent and selective Syk inhibitors like 1194961-19-7 (Free base) has been paved with extensive SAR studies. These investigations have systematically explored how modifications to the core chemical structure influence the compound's ability to inhibit Syk. The compound 1194961-19-7 belongs to the class of 4-anilino-2-(aminoethylamino)pyrimidine-5-carboxamides, and its development was the result of optimizing this scaffold. nih.gov

Elucidation of Key Structural Features for Syk Inhibition

Through meticulous analysis of various analogs, researchers have identified several key structural features that are paramount for potent Syk inhibition within the pyrimidine-5-carboxamide series. consensus.appnih.gov

A foundational element for activity is the pyrimidine-5-carboxamide core , which serves as the central scaffold for arranging other crucial pharmacophoric groups.

The 2-position of the pyrimidine (B1678525) ring has been found to be critical. The presence of an aminoethylamino moiety at this position is a significant contributor to the inhibitory activity. nih.gov This group is believed to form important interactions within the Syk active site.

Equally important is the substituent at the 4-position of the pyrimidine ring . SAR studies have revealed that an anilino moiety is highly favorable. Furthermore, the substitution pattern on this aniline (B41778) ring is a key determinant of potency, with a meta-substituted anilino group being preferred for optimal activity. nih.gov

The following table summarizes the general SAR findings for the 4-anilinopyrimidine-5-carboxamide scaffold:

| Structural Position | Favorable Moiety | Impact on Activity |

| Pyrimidine Core | 5-Carboxamide | Essential for scaffold integrity and interactions |

| 2-Position | Aminoethylamino | Crucial for potent Syk inhibition |

| 4-Position | Anilino | Important for binding affinity |

| Anilino Substitution | Meta-position | Preferred for enhanced potency |

Rational Design of Analogs for Enhanced Potency and Selectivity

Building upon the foundational SAR, the rational design of analogs has been instrumental in refining the properties of these Syk inhibitors, leading to compounds with enhanced potency and selectivity. This process often involves leveraging structural information from co-crystal structures of inhibitors bound to the Syk kinase domain. nih.govresearchgate.net

The development of TAK-659, a compound closely related to 1194961-19-7, exemplifies this approach. It emerged from the optimization of a novel series of heteroaromatic pyrrolidinone Syk inhibitors using in-house co-crystal structure information and structure-based drug design. nih.govresearchgate.net This highlights a common strategy where insights gained from one chemical series are applied to guide the design of new and improved scaffolds.

The optimization process typically involves iterative cycles of designing new analogs with specific structural modifications, synthesizing these compounds, and then evaluating their biological activity. This allows for a systematic exploration of the chemical space around the core scaffold to identify modifications that lead to improved interactions with the target enzyme and, consequently, higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 1194961-19-7 (Free base) are not publicly detailed, the field of Syk inhibitor discovery has broadly benefited from the application of QSAR modeling. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

These models typically use molecular descriptors, which are numerical representations of various chemical properties of the molecules, to predict their inhibitory potency, often expressed as pIC50 values. nih.gov Machine learning algorithms are frequently employed to develop these predictive models. nih.gov The integration of QSAR predictions into the drug design process can significantly accelerate the identification of promising new inhibitor candidates. nih.gov

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design has been a cornerstone in the development of potent and selective Syk inhibitors, including those related to the 1194961-19-7 scaffold. nih.gov SBDD relies on the three-dimensional structural information of the target protein to guide the design of new inhibitors.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries of compounds for potential hits.

In the context of Syk inhibitors, docking studies have helped to elucidate the key interactions between the inhibitor and the amino acid residues within the ATP-binding site of the kinase. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding and the conformational changes that may occur over time. By simulating the movement of atoms in the system, MD can help to validate the binding poses predicted by molecular docking and provide a more detailed understanding of the binding dynamics.

For Syk inhibitors, MD simulations can reveal the flexibility of certain regions of the protein upon inhibitor binding and highlight the key residues that contribute most to the stability of the complex. This information is invaluable for the fine-tuning of inhibitor design to achieve optimal binding affinity and residence time.

Ligand-Based Drug Design (LBDD) and Pharmacophore Mapping

Ligand-based drug design (LBDD) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly valuable in the design of kinase inhibitors, where families of compounds often share a common binding mode or key interaction features. LBDD methods utilize the structural information of known active and inactive ligands to build predictive models that can guide the design of new, more potent molecules. nih.gov

A cornerstone of LBDD is pharmacophore mapping. A pharmacophore is an abstract three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. youtube.com For a Syk inhibitor like 1194961-19-7, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles relative to one another.

The process of generating a pharmacophore model for a series of Syk inhibitors related to 1194961-19-7 would involve:

Selection of a Training Set: A diverse set of molecules with known Syk inhibitory activities (IC50 values) is compiled.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features present in the most active compounds are identified and aligned.

Hypothesis Generation: Several pharmacophore models (hypotheses) are generated, each proposing a different combination and spatial arrangement of features. nih.gov

Model Validation: The generated models are scored and validated based on their ability to correctly predict the activity of the training set compounds and a separate test set of molecules. The best model is selected for further use. researchgate.net

A hypothetical pharmacophore model derived for a series of analogs of 1194961-19-7 might consist of key features essential for Syk inhibition. For instance, the pyrimidine core, common in many kinase inhibitors, likely provides crucial hydrogen bonding interactions with the hinge region of the Syk ATP-binding site.

Table 1: Hypothetical Pharmacophore Model Features for Syk Inhibitors based on the 1194961-19-7 Scaffold

| Feature ID | Feature Type | Location (Relative Coordinates) | Radius (Å) | Vector Direction | Importance Score |

| HBA1 | Hydrogen Bond Acceptor | (2.1, 3.5, 0.8) | 1.2 | (0.5, -0.8, 0.1) | 0.95 |

| HBA2 | Hydrogen Bond Acceptor | (4.5, 1.2, -1.0) | 1.2 | (-0.7, -0.6, 0.4) | 0.91 |

| HBD1 | Hydrogen Bond Donor | (-1.5, 0.5, 2.3) | 1.0 | (0.2, 0.9, -0.3) | 0.88 |

| AR1 | Aromatic Ring | (6.0, -2.0, 0.5) | 1.5 | Normal to plane | 0.85 |

| HYP1 | Hydrophobic | (-3.0, -1.8, -0.5) | 1.8 | N/A | 0.79 |

This table is interactive. Users can sort data by clicking on column headers.

This validated pharmacophore model serves as a powerful 3D query to guide the modification of the lead compound 1194961-19-7. Medicinal chemists can use it to design new analogs that better fit the pharmacophoric features, potentially leading to enhanced potency and selectivity. nih.gov

Virtual Screening Techniques for Novel Scaffolds and Analog Generation

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net When guided by a robust pharmacophore model, it becomes a highly efficient method for discovering novel chemical scaffolds that are structurally distinct from known inhibitors but still possess the necessary features for biological activity.

Starting with a validated pharmacophore model for Syk inhibitors, such as the one hypothetically described above, a virtual screening campaign would proceed as follows:

Database Preparation: Large chemical databases (e.g., ZINC, ChEMBL) containing millions of compounds are prepared for screening. This involves generating 3D conformations for each molecule.

Pharmacophore-Based Screening: The pharmacophore model is used as a 3D query to rapidly filter the databases. Only molecules that can match the pharmacophoric features in a low-energy conformation are retained as "hits". nih.gov

Filtering and Docking: The initial hits are further filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and subjected to molecular docking studies if a structure of the target protein is available. Docking predicts the binding pose and estimates the binding affinity of the hit compounds to the Syk active site. mdpi.com

Hit Selection and Experimental Validation: The most promising candidates are selected based on their pharmacophore fit, docking score, and visual inspection of their binding mode. These compounds are then acquired or synthesized for experimental testing to confirm their Syk inhibitory activity.

This approach can lead to the discovery of entirely new classes of Syk inhibitors. For example, a virtual screen could identify compounds that possess the key hydrogen bonding and hydrophobic features but have a core structure different from the diaminopyrimidine scaffold of 1194961-19-7. This process of "scaffold hopping" is crucial for expanding the chemical space of potential drugs and identifying candidates with improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov

Table 2: Hypothetical Hit Compounds from a Pharmacophore-Based Virtual Screen for Novel Syk Inhibitors

| Hit ID | Chemical Scaffold | Molecular Weight | Predicted pIC50 | Pharmacophore Fit Score |

| ZINC12345678 | Imidazo[1,2-a]pyridine | 355.4 | 8.2 | 0.92 |

| ZINC87654321 | Pyrrolo[2,3-d]pyrimidine | 321.3 | 7.9 | 0.88 |

| ZINC24681357 | Thieno[3,2-d]pyrimidine | 340.5 | 7.5 | 0.85 |

| ZINC13579246 | Furo[2,3-b]pyridine | 310.2 | 7.3 | 0.81 |

This table is interactive. Users can sort data by clicking on column headers.

Through these iterative cycles of ligand-based design, pharmacophore mapping, and virtual screening, researchers can systematically explore the structure-activity relationships of Syk inhibitors. This enables the generation of novel analogs and scaffolds, ultimately leading to the identification of optimized drug candidates with high potency and selectivity for the spleen tyrosine kinase target. tandfonline.com

Preclinical Efficacy Studies and Pharmacological Characterization of 1194961 19 7 Free Base

In Vitro Pharmacological Efficacy in Cellular Models

The in vitro evaluation of 1194961-19-7 has encompassed a range of cellular systems to elucidate its mechanism of action and therapeutic applicability. These studies have provided foundational knowledge of its biological activity.

Cell Line-Based Efficacy Studies (e.g., Chronic Lymphocytic Leukemia (CLL) Cell Survival)

Investigations using primary CLL cells have demonstrated that 1194961-19-7 effectively antagonizes CLL cell survival. medchemexpress.com This effect is particularly pronounced following the triggering of the B-cell receptor (BCR), a critical pathway for CLL cell maintenance and growth. Furthermore, the compound has shown efficacy in co-culture models that mimic the supportive tumor microenvironment, such as in the presence of nurse-like cells (NLCs), which are known to protect CLL cells from spontaneous apoptosis. medchemexpress.com By inhibiting Syk, 1194961-19-7 disrupts the pro-survival signals emanating from the BCR and the microenvironment, thereby reducing the viability of malignant B-cells.

| Cellular Model | Effect of 1194961-19-7 (Free base) | Key Findings |

|---|---|---|

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | Antagonizes cell survival | Effective after BCR triggering and in nurse-like cell co-cultures. |

| DHL4 B cell line | Inhibition of Syk phosphorylation | Demonstrates target engagement within a cellular context. nih.gov |

Modulation of Cellular Proliferation and Cell Cycle Progression

Spleen tyrosine kinase is integral to the signaling cascades that drive cellular proliferation. sigmaaldrich.com The compound 1194961-19-7, by inhibiting Syk, has been shown to affect B-cell proliferation. sigmaaldrich.com Studies have utilized in vitro CLL proliferation models to characterize the anti-proliferative effects of the compound. While the direct impact on specific phases of the cell cycle (G1, S, G2/M) for 1194961-19-7 is not extensively detailed in the provided search results, its role in inhibiting pathways essential for cell survival implies a downstream effect on proliferative capacity.

Induction of Apoptosis in Relevant Cell Systems

A key mechanism through which 1194961-19-7 exerts its anti-leukemic effects is the induction of apoptosis. Research has confirmed that the compound induces apoptosis in B cells from patients with Chronic Lymphocytic Leukemia (CLL). This pro-apoptotic effect is a direct consequence of inhibiting the Syk-mediated survival signals that are constitutively active or stimulated by the microenvironment in CLL.

Studies on Platelet Activation Inhibition

The compound 1194961-19-7 is a potent inhibitor of platelet activation. medchemexpress.com Its mechanism involves the specific targeting of signaling pathways downstream of the immunoreceptor tyrosine-based activation motif (ITAM) receptor complex, glycoprotein VI (GPVI)/FcRγ. sigmaaldrich.com It has been shown to dose-responsively inhibit human platelet aggregation induced by convulxin, a GPVI agonist. In contrast, it does not affect platelet aggregation induced by agonists for G-protein coupled receptors, such as ADP or thrombin, highlighting its specificity. This selective inhibition of the GPVI pathway makes it a candidate for therapeutic intervention in conditions like heparin-induced thrombocytopenia (HIT). nih.gov

| Assay | Target Pathway | IC50 Value |

|---|---|---|

| Syk Kinase Inhibition | Spleen Tyrosine Kinase (Syk) | 4 nM |

| Convulxin-Induced Platelet Aggregation | GPVI/FcRγ signaling | 2.5 µM |

Advanced Cell Culture Systems for Mechanistic Investigation (e.g., 3D cultures, serum-free and xeno-free media)

The use of advanced cell culture systems, such as 3D spheroids or organoids, provides a more physiologically relevant context for evaluating drug efficacy compared to traditional 2D monolayer cultures. Similarly, serum-free and xeno-free media offer more defined experimental conditions. However, based on the available search results, specific studies detailing the evaluation of 1194961-19-7 in 3D culture models, or in serum-free and xeno-free systems, have not been reported. Such studies would be valuable for further elucidating its mechanistic properties in a setting that more closely mimics the in vivo tumor microenvironment.

High-Throughput Screening (HTS) in Phenotypic Assays

High-throughput screening (HTS) is a crucial tool in drug discovery for rapidly assessing large libraries of compounds. The compound 1194961-19-7 is included in various kinase inhibitor and bioactive compound libraries used for HTS. While it was likely identified and characterized through such screening methodologies, specific data from large-scale phenotypic screens where 1194961-19-7 was identified as a "hit" are not detailed in the provided search results. Phenotypic screens assess the effects of compounds on cell morphology or function, often without prior knowledge of the specific molecular target, and could reveal novel applications for this compound.

In Vivo Efficacy Assessment in Preclinical Animal Models

Animal Models for Heparin-Induced Thrombocytopenia (HIT)

Heparin-Induced Thrombocytopenia (HIT) is a prothrombotic disorder initiated by antibodies against platelet factor 4 (PF4) and heparin complexes. In a transgenic mouse model of HIT, 1194961-19-7 demonstrated significant efficacy in preventing both thrombocytopenia and thrombosis. haematologica.orgnih.gov

In this model, mice treated with a HIT-like monoclonal antibody (KKO) and heparin experienced a significant drop in platelet counts, a hallmark of HIT. However, mice that were orally administered 1194961-19-7 showed significantly higher nadir platelet counts compared to the vehicle-treated control group. haematologica.orgnih.gov Furthermore, a novel thrombosis visualization technique revealed a marked reduction in thrombosis in the lungs of mice treated with the compound. haematologica.org

The mechanism underlying this protective effect is the inhibition of Syk, which is crucial for the FcγRIIA-mediated platelet activation cascade initiated by HIT immune complexes. nih.gov In vitro studies complementing the in vivo findings showed that 1194961-19-7 completely inhibited the aggregation of both human and transgenic HIT mouse platelets induced by these immune complexes. haematologica.orgnih.gov

Table 1: Efficacy of 1194961-19-7 in a Transgenic Mouse Model of HIT

| Parameter | Vehicle Control Group | 1194961-19-7 Treatment Group |

|---|---|---|

| Nadir Platelet Count | Significantly reduced | Significantly higher than control |

Animal Models for Chronic Lymphocytic Leukemia (CLL)

In the context of Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the accumulation of mature B cells, Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes CLL cell survival and proliferation. Preclinical studies have shown that 1194961-19-7 effectively antagonizes CLL cell survival following BCR stimulation and in co-cultures that mimic the supportive tumor microenvironment. medchemexpress.com

The compound has been shown to inhibit the BCR-dependent secretion of key chemokines, such as CCL3 and CCL4, by CLL cells. medchemexpress.com These chemokines are involved in attracting other immune cells to the tumor microenvironment, contributing to inflammation and disease progression. Moreover, 1194961-19-7 was found to impede the migration of leukemia cells towards tissue-homing chemokines like CXCL12 and CXCL13, suggesting it may disrupt the trafficking of CLL cells to protective niches within the body. medchemexpress.com

Exploration of Efficacy in Other Oncology Models

Beyond HIT and CLL, the therapeutic potential of 1194961-19-7 has been explored in other hematological malignancies. In preclinical models of Acute Lymphoblastic Leukemia (ALL), particularly the pre-B ALL subtype which expresses pre-BCRs, this Syk inhibitor has shown anti-proliferative effects. In a screening of B-ALL cell lines, those of the pre-B ALL phenotype were found to be more sensitive to the inhibitory effects of 1194961-19-7. However, the primary mechanism of action in these models appears to be anti-proliferative rather than cytotoxic, as significant induction of apoptosis was not observed.

Biomarker Discovery and Validation for Efficacy Monitoring

The identification of reliable biomarkers is crucial for monitoring the therapeutic efficacy of targeted agents like 1194961-19-7. In the context of its preclinical evaluation, several potential pharmacodynamic biomarkers have been identified.

In HIT models, the extent of platelet aggregation in response to convulxin, a GPVI agonist that signals through Syk, has been used as a pharmacodynamic marker of the compound's antiplatelet activity. nih.gov A dose-dependent inhibition of convulxin-induced platelet aggregation was observed in mice treated with 1194961-19-7. nih.gov

For CLL, the inhibition of Syk and extracellular signal-regulated kinase (ERK) phosphorylation after BCR engagement serves as a direct molecular biomarker of target inhibition. medchemexpress.com Furthermore, the levels of secreted chemokines, such as CCL3 and CCL4, from CLL cells could potentially be used as surrogate markers of the biological response to treatment with 1194961-19-7. medchemexpress.com

While these markers have been utilized in preclinical studies to demonstrate the biological activity of the compound, formal validation studies to establish their utility for routine efficacy monitoring in a clinical setting have not been reported.

Preclinical Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In Vitro ADME Profiling

A comprehensive in vitro assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is essential for predicting its pharmacokinetic behavior in vivo. While detailed, specific in vitro ADME data for 1194961-19-7 is limited in publicly available literature, general principles of such profiling can be described.

Standard in vitro ADME assays include the evaluation of a compound's permeability, metabolic stability, and plasma protein binding.

Permeability is often assessed using cell-based models like the Caco-2 cell permeability assay, which provides an indication of a drug's potential for intestinal absorption. nih.govpeerj.com This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. nih.govpeerj.com

Metabolic stability is typically determined by incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and measuring the rate of its disappearance over time. pharmafocusasia.comyoutube.com This provides an estimate of the intrinsic clearance of the compound by the liver, a major site of drug metabolism. pharmafocusasia.comyoutube.com

Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is generally considered pharmacologically active. researchgate.net This is usually determined by methods such as equilibrium dialysis or ultrafiltration. researchgate.net

Although specific quantitative data for 1194961-19-7 from these assays are not available in the reviewed sources, its demonstrated oral activity in mouse models suggests it possesses reasonable absorption and metabolic stability characteristics to achieve therapeutic concentrations in vivo. haematologica.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Other Names |

|---|---|

| 1194961-19-7 (Free base) | PRT-060318, PRT318 |

| Heparin | |

| Platelet factor 4 (PF4) | |

| KKO (monoclonal antibody) | |

| Convulxin | |

| CCL3 | |

| CCL4 | |

| CXCL12 |

In Vivo Pharmacokinetic Characterization in Animal Species

Limited in vivo pharmacokinetic data for 1194961-19-7 (Free base) is available from studies in mice. In a study investigating its efficacy in a transgenic mouse model of heparin-induced thrombocytopenia (HIT), a single pharmacokinetic data point was reported. Following oral administration of a 30 mg/kg dose, the plasma concentration of PRT-060318 was measured to be 7.1 ± 1.2 µM at 2 hours post-dose. nih.gov This concentration was found to be consistent with the levels required to inhibit FcγRIIA-mediated platelet activation in vitro. nih.gov

Comprehensive pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, volume of distribution, and elimination half-life in various animal species have not been detailed in the currently available public literature.

Table 1: In Vivo Pharmacokinetic Parameter of 1194961-19-7 (Free Base) in Mice

| Species | Dose (Oral) | Time Point | Plasma Concentration (µM) |

| Mouse | 30 mg/kg | 2 hours | 7.1 ± 1.2 |

Data derived from a study in a transgenic mouse model of heparin-induced thrombocytopenia. nih.gov

Investigation of In Vivo Distribution and Tissue Tropism

Specific studies detailing the in vivo distribution and tissue tropism of 1194961-19-7 (Free base) in various animal models are not available in the public domain. Research on the extent of its distribution into different organs and tissues, as well as its potential for accumulation, has not been published.

Protein Binding Studies and Free Fraction Determination

Information regarding the plasma protein binding of 1194961-19-7 (Free base) and the determination of its free (unbound) fraction is not publicly available. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of a drug, as only the unbound fraction is generally considered pharmacologically active.

Drug Metabolism Research and Metabolite Identification

Detailed studies on the in vitro and in vivo metabolism of 1194961-19-7 (Free base) have not been reported in the available scientific literature. Information concerning the metabolic pathways, the enzymes involved (such as cytochrome P450 isoenzymes), and the identification of its metabolites is currently not available.

Preclinical Drug-Drug Interaction Potential

There is no publicly available information on the preclinical assessment of the drug-drug interaction potential of 1194961-19-7 (Free base). Studies to evaluate its potential to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 family, have not been published.

Advanced Research Domains and Methodological Applications for 1194961 19 7 Free Base

Applications in Chemical Biology and Chemical Genetics

The fields of chemical biology and chemical genetics utilize small molecules to perturb and understand biological systems, and 1194961-19-7 (Free base) serves as a prime example of such a chemical probe. chemicalkinomics.com Its primary application in this domain is the targeted inhibition of Syk, enabling researchers to investigate the kinase's function with temporal and dose-dependent control that is often not possible with genetic approaches alone.

By treating cells or organisms with PRT-060318, scientists can mimic a "knockdown" of Syk activity and observe the resulting phenotypic changes. This approach has been instrumental in elucidating the role of Syk in various physiological and pathological processes. For instance, studies have used PRT-060318 to demonstrate the critical role of Syk in Fc receptor (FcR) and B-cell receptor (BCR) signaling. nih.govmedchemexpress.com Its use in inhibiting platelet activation mediated by the GPVI/FcRγ complex, without affecting signaling through G-protein coupled receptors, highlights its utility in dissecting specific signaling pathways. selleckchem.comtargetmol.com

The table below summarizes key applications of 1194961-19-7 (Free base) in chemical biology and chemical genetics.

| Application Area | Research Focus | Key Findings |

| Platelet Biology | Investigating the role of Syk in platelet activation and thrombosis. | PRT-060318 inhibits HIT immune complex-induced platelet aggregation. nih.govnih.gov |

| Immunology | Elucidating the function of Syk in B-cell activation and immune responses. | PRT-060318 antagonizes CLL cell survival and inhibits BCR-dependent chemokine secretion. medchemexpress.comcaymanchem.com |

| Signal Transduction | Dissecting specific intracellular signaling cascades. | The compound selectively inhibits Syk-dependent pathways while leaving other kinase pathways intact. selleckchem.commdpi.com |

Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

Systems biology aims to understand the broader, integrated behavior of biological systems. Small molecule inhibitors like 1194961-19-7 (Free base) are powerful tools in this context, as they can induce specific perturbations whose system-wide effects can be monitored using various "omics" technologies. mdpi.com

Proteomics and Phosphoproteomics Studies

Given that 1194961-19-7 (Free base) is a kinase inhibitor, phosphoproteomics is a particularly relevant application. mdpi.combiorxiv.org By analyzing the global changes in protein phosphorylation following treatment with PRT-060318, researchers can identify the direct and indirect downstream substrates of Syk. This provides a detailed map of the signaling networks regulated by this kinase.

While large-scale phosphoproteomic studies specifically utilizing PRT-060318 are not yet widely published, targeted approaches have confirmed its mechanism of action. For example, studies have investigated the phosphorylation status of Syk itself at specific tyrosine residues (e.g., Y352) to confirm target engagement within the cell. nih.govresearchgate.net The broader application of quantitative mass spectrometry-based phosphoproteomics would enable the unbiased discovery of novel Syk substrates and downstream signaling nodes, offering a systems-level view of its function. biorxiv.org

Transcriptomics and Gene Expression Modulation Studies

Syk signaling pathways are known to culminate in the activation of transcription factors, leading to changes in gene expression that are critical for immune cell function. mdpi.comfrontiersin.org Although specific transcriptomic studies employing 1194961-19-7 (Free base) are not extensively detailed in the current literature, this represents a logical and important area of investigation. By using techniques such as RNA sequencing (RNA-Seq), researchers could characterize the global gene expression changes that occur in different cell types upon Syk inhibition with PRT-060318. This would provide valuable insights into the gene regulatory networks controlled by Syk and could reveal novel therapeutic targets.

Development of Novel Analytical Techniques for 1194961-19-7 (Free Base) Quantitation

The ability to accurately measure the concentration of a chemical probe in biological samples is crucial for interpreting experimental results and for preclinical development. For 1194961-19-7 (Free base), a robust analytical method has been established.

Research has detailed the use of liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the quantitation of PRT-060318 in plasma samples. nih.gov This highly sensitive and specific technique allows for the precise measurement of drug levels, which is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The table below outlines the key features of the analytical methodology used for PRT-060318 quantitation.

| Analytical Technique | Sample Type | Purpose |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Mouse Plasma | To determine the concentration of PRT-060318 for pharmacokinetic analysis. nih.gov |

Preclinical Imaging Modalities for Compound Distribution and Target Engagement

Preclinical imaging techniques are vital for visualizing the in vivo effects of a compound, providing spatial and temporal information on its distribution and its impact on biological processes. nih.govmdpi.com In studies involving 1194961-19-7 (Free base), a novel imaging approach has been employed to assess its efficacy.

A near-infrared imaging technique has been used to quantitatively evaluate thrombosis in the lungs of a transgenic mouse model of heparin-induced thrombocytopenia (HIT). nih.govnih.gov In these studies, mice treated with PRT-060318 showed a significant reduction in thrombi formation compared to control animals. nih.gov This application demonstrates the use of advanced imaging to visualize the therapeutic effect of the compound in a living organism, providing direct evidence of its in vivo activity. nih.govnih.gov This type of functional imaging is critical for understanding how a compound behaves in a complex biological system and for assessing its potential as a therapeutic agent. nih.gov

Genetic Perturbation Studies (e.g., Gene Knock-out, Knock-down) for Target Validation

Validating that the observed effects of a compound are indeed due to its interaction with the intended target is a cornerstone of drug discovery and chemical biology. nih.govwjbphs.commtoz-biolabs.com Genetic perturbation studies are a powerful way to achieve this. The effects of a pharmacological inhibitor should be phenocopied by the genetic knockout or knockdown of its target.

Further validation could be achieved by comparing the cellular and in vivo effects of PRT-060318 with those observed in Syk knockout or knockdown models. doi.org A high degree of concordance between the pharmacological and genetic approaches would provide definitive evidence for the on-target activity of the compound. nih.govwjbphs.com

Exploration of Advanced Delivery Systems and Formulation Science for Research

While the orally bioavailable nature of PRT-060318 has been noted in preclinical studies, targetmol.com comprehensive research into advanced delivery systems and formulation science specifically for this compound is not extensively documented in publicly available literature. The development of advanced formulations, such as nanoparticles or liposomes, is a critical area in medicinal chemistry for enhancing the therapeutic index of kinase inhibitors. nih.gov These systems can improve solubility, stability, and pharmacokinetic profiles, potentially leading to more effective and targeted therapies. For Syk inhibitors in general, formulation strategies are being explored to optimize their delivery for various indications, including inflammatory diseases and malignancies. nih.govpatsnap.com

Design and Synthesis of Prodrugs and Targeted Delivery Conjugates

The design and synthesis of prodrugs and targeted delivery conjugates represent a sophisticated approach to improve the pharmacological properties of therapeutic agents. mdpi.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy can be employed to enhance solubility, increase metabolic stability, or improve oral bioavailability. frontiersin.org For instance, the well-known Syk inhibitor fostamatinib is a prodrug of its active metabolite, R406. selleckchem.com

Targeted delivery conjugates involve linking the drug to a moiety that specifically recognizes and binds to target cells or tissues, thereby concentrating the therapeutic effect and minimizing off-target effects. To date, specific research on the design and synthesis of prodrugs or targeted delivery conjugates directly involving PRT-060318 has not been reported in the scientific literature. However, the principles of prodrug design are actively being applied to other kinase inhibitors to overcome challenges such as poor solubility or off-target effects. frontiersin.orgacs.org

Investigation of Allosteric Modulation of Syk by 1194961-19-7 (Free Base)

Current research indicates that PRT-060318 functions as an ATP-competitive inhibitor of Syk. ashpublications.orgmdpi.com This means it binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. There is no evidence in the available literature to suggest that PRT-060318 acts as an allosteric modulator of Syk.

Allosteric modulators represent an alternative and often more selective approach to enzyme inhibition. They bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Research has been conducted on the discovery of novel allosteric inhibitors of Syk, such as the compound X1, which has been shown to inhibit Syk by reinforcing the natural regulatory interactions between its SH2 and kinase domains. nih.gov However, this mechanism is distinct from that of PRT-060318.

Research into Covalent Inhibition Mechanisms

The interaction of PRT-060318 with Syk is described as reversible, which is characteristic of non-covalent inhibitors. nih.gov There is no scientific literature to support that PRT-060318 functions as a covalent inhibitor. Covalent inhibitors form a stable, covalent bond with their target enzyme, often leading to prolonged and irreversible inhibition. nih.gov This mechanism can offer advantages in terms of potency and duration of action. Research into covalent inhibitors of Syk has been undertaken, with some studies focusing on disrupting the interaction between the tandem SH2 domains of Syk and the FcεRIγ phospho-ITAM. biorxiv.org These covalent inhibitors, however, are distinct chemical entities from PRT-060318.

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize 1194961-19-7 (Free base) with high purity, and how can experimental parameters be optimized?

- Methodological Answer :

- Begin with a systematic literature review to identify established synthetic routes (e.g., solvent systems, catalysts, temperature ranges) .

- Design experiments using controlled variables (e.g., reaction time, stoichiometry) and validate purity via HPLC or NMR .

- Optimize parameters iteratively by comparing yields and purity across trials. Document conditions in a structured table (example below):

| Parameter | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Temperature (°C) | 25 | 30 | 35 |

| Solvent | DMF | THF | DMSO |

| Purity (%) | 92 | 95 | 98 |

Q. Which analytical techniques are most reliable for characterizing 1194961-19-7 (Free base), and how should data be interpreted?

- Methodological Answer :

- Combine spectroscopic methods (e.g., H/C NMR for structural elucidation, mass spectrometry for molecular weight confirmation) .

- Validate crystallinity via X-ray diffraction (XRD) or thermal stability via differential scanning calorimetry (DSC).

- Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .